N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE is a complex organic compound that features a combination of naphthalene and tetrahydronaphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE typically involves the condensation of 6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one with naphthalene-1-acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene moieties.
Hydrazone derivatives: Compounds featuring hydrazone linkages.
Uniqueness
N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE is unique due to its combination of naphthalene and tetrahydronaphthalene moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[(E)-(6-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H24N2O2/c1-16-12-19-14-20(28-2)10-11-22(19)23(13-16)25-26-24(27)15-18-8-5-7-17-6-3-4-9-21(17)18/h3-11,14,16H,12-13,15H2,1-2H3,(H,26,27)/b25-23+ |
InChI Key |
JTSZJTNHUYSOEN-WJTDDFOZSA-N |
Isomeric SMILES |
CC1CC2=C(C=CC(=C2)OC)/C(=N/NC(=O)CC3=CC=CC4=CC=CC=C43)/C1 |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)C(=NNC(=O)CC3=CC=CC4=CC=CC=C43)C1 |
Origin of Product |
United States |
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